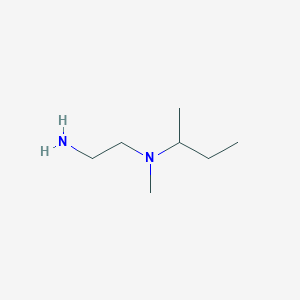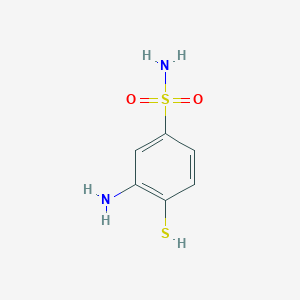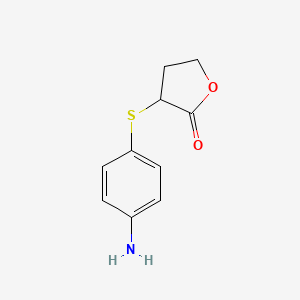![molecular formula C8H5BrClNO2 B1438411 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 5791-56-0](/img/structure/B1438411.png)
7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
“7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one” is a derivative of 2H-1,4-Benzoxazin-3(4H)-one, which is a heterocyclic building block for various natural and synthetic organic compounds .
Synthesis Analysis
The compound has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . Another synthesis method involves a copper (I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .Molecular Structure Analysis
The molecular structure of the compound is confirmed by 1H NMR, 13C NMR, and mass spectra . The InChI code is 1S/C8H6BrNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) .Chemical Reactions Analysis
The compound has been used as an intermediate in the synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via a copper (I) catalyzed one-pot reaction .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 228.05 . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
1. Platelet Aggregation Inhibition
7-Bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been studied for their ability to inhibit platelet aggregation. A series of these compounds showed promising results, with one compound exhibiting potent inhibitory effects, although less potent than control drugs like ticlopidine and aspirin (Tian et al., 2012).
2. Antimicrobial Activity
These derivatives have also been synthesized and assessed for their antimicrobial properties. They have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds particularly enhanced by the presence of a fluorine atom (Fang et al., 2011).
3. Solid-Phase Synthesis Applications
There has been development in the solid-phase synthesis of drug-like 7-aryl-benzo[b][1,4]oxazin-3(4H)-one derivatives. This synthesis process involves a novel, microwave-irradiated cyclization reaction and has potential applications in drug development (Lee et al., 2009).
4. Novel Synthesis Methods
Innovative methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, including derivatives like 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one, have been explored. These methods aim to develop new and efficient pathways for creating these compounds (詹淑婷, 2012).
5. Synthesis of Novel Derivatives for Cancer Research
Novel 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been synthesized and shown to suppress the growth of A549 lung cells, suggesting potential applications in cancer research (Zhou et al., 2014).
Safety And Hazards
properties
IUPAC Name |
7-bromo-6-chloro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSVOFXWZXRDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one | |
CAS RN |
5791-56-0 | |
| Record name | 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



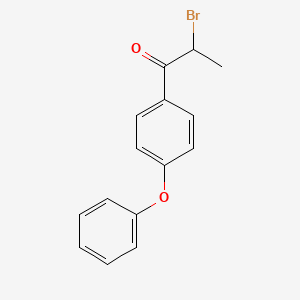
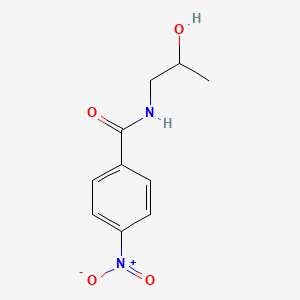
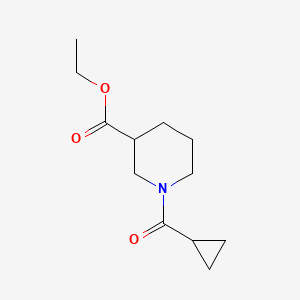
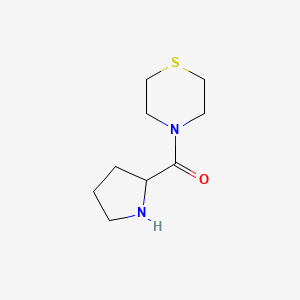
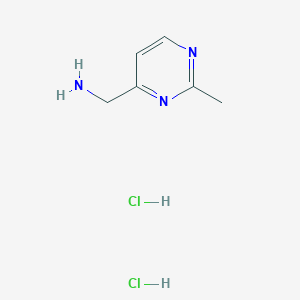
amine](/img/structure/B1438340.png)



![4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid](/img/structure/B1438346.png)
